N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
Description
This compound features a central pyrrolidin-5-one ring substituted with a benzo[d][1,3]dioxol-5-yl (benzodioxole) group at the 1-position and a methylene-linked 2,4,6-trimethylbenzenesulfonamide moiety at the 3-position. Such structural motifs are common in pharmaceutical candidates targeting enzymes or receptors requiring hydrophobic binding pockets .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-13-6-14(2)21(15(3)7-13)29(25,26)22-10-16-8-20(24)23(11-16)17-4-5-18-19(9-17)28-12-27-18/h4-7,9,16,22H,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAZAXYGUGNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves several steps:
Synthesis of the Benzo[d][1,3]dioxole Derivative: : This involves the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions typically involving catechol and suitable dihalides under specific conditions.
Formation of the Pyrrolidinone Ring: : A reaction between amines and γ-butyrolactone can form the pyrrolidinone ring. Specific conditions include controlling temperature and solvent environments to optimize yield.
Attachment of the Benzenesulfonamide Group: : This final step involves coupling the 2,4,6-trimethylbenzenesulfonyl chloride with the intermediate compound obtained in previous steps, using suitable catalysts to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized processes for each synthetic step, ensuring high yield and purity. The scale-up might include continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Certain oxidizing agents can selectively oxidize functional groups within the molecule.
Reduction: : Reduction reactions may target the ketone or sulfonamide functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify specific positions in the aromatic rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.
Catalysts for Substitution Reactions: : Such as Lewis acids for electrophilic substitutions.
Major Products Formed
The products formed depend on the reaction conditions and reagents used. For example:
Oxidation of the Benzo[d][1,3]dioxole Moiety: : Can lead to the formation of quinones.
Reduction of the Pyrrolidinone Ring: : May result in secondary or tertiary amines.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, allowing researchers to construct complex molecular architectures.
Biology and Medicine
Industry
In industrial chemistry, it could be used as an intermediate in the synthesis of dyes, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structure enables interaction with active sites, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide (CAS 896316-85-1)
- Structural Differences :
- The benzodioxole group in the target compound is replaced with a 2,3-dihydrobenzo[b][1,4]dioxin ring, a six-membered ring containing two oxygen atoms. This introduces conformational flexibility and alters electronic properties compared to the fused benzodioxole .
- The sulfonamide substituent is propane-1-sulfonamide, a smaller and less lipophilic group than the 2,4,6-trimethylbenzenesulfonamide in the target compound.
- Molecular Properties: Molecular weight: 340.4 g/mol (C₁₅H₂₀N₂O₅S) vs. estimated ~430 g/mol for the target compound (approximated from structural analogs).
2.2 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- Structural Differences :
- The benzodioxole group is replaced with a 4-ethoxyphenyl group, introducing an electron-donating ethoxy substituent. This may enhance solubility through polar interactions but reduce aromatic stacking efficiency .
- The sulfonamide group (2,4,6-trimethylbenzenesulfonamide) is identical to the target compound, enabling direct comparisons of the aryl substituent’s impact.
Structural and Functional Comparison Table
Research Implications and Limitations
- Computational Insights : Tools like Mercury (CCDC) could analyze crystallographic packing patterns and intermolecular interactions if structural data were available, aiding in understanding bioavailability and stability .
- Pharmacological Predictions : The target compound’s trimethylbenzenesulfonamide group likely enhances target binding in hydrophobic pockets, whereas the propane sulfonamide in CAS 896316-85-1 may favor solubility. The 4-ethoxyphenyl analog’s polarity might improve aqueous solubility but reduce CNS penetration .
- Data Gaps : Empirical data on solubility, binding affinities, and metabolic profiles are absent in available literature, necessitating further experimental validation.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The structural formula is represented as follows:
This compound's molecular weight is approximately 372.47 g/mol.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic effects. For instance, compounds derived from benzodioxole have shown potent inhibition of α-amylase, a key enzyme in carbohydrate metabolism. In vitro studies demonstrated IC50 values ranging from 0.68 to 0.85 µM for selected derivatives, suggesting strong potential for managing diabetes .
Cytotoxicity and Anticancer Effects
Research has also highlighted the cytotoxic properties of related benzodioxole derivatives against various cancer cell lines. For example, certain compounds displayed IC50 values between 26 and 65 µM against human tumor cell lines, indicating moderate to high anticancer activity . The selectivity of these compounds towards cancer cells while sparing normal cells is crucial for therapeutic applications.
The mechanism by which these compounds exert their biological effects often involves modulation of key enzymatic pathways. For instance, the inhibition of α-amylase not only aids in glucose regulation but also influences overall metabolic pathways that could lead to improved insulin sensitivity.
Study 1: Antidiabetic Potential
In a study involving streptozotocin-induced diabetic mice, a derivative of the compound was administered at varying doses. The results showed a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound IIc . This underscores the potential of benzodioxole derivatives as candidates for developing new antidiabetic therapies.
Study 2: Cytotoxicity Assessment
A series of benzodioxole derivatives were tested for their cytotoxic effects on human cancer cell lines using MTS assays. The results indicated that while some compounds were effective against cancer cells, they exhibited minimal toxicity towards normal cells (IC50 > 150 µM), highlighting their therapeutic promise .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
